molecular formula C5H7NS B13533298 2-Ethynyl-1,3-thiazolidine

2-Ethynyl-1,3-thiazolidine

Cat. No.: B13533298
M. Wt: 113.18 g/mol
InChI Key: HHENCMLESHPGQL-UHFFFAOYSA-N
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Description

2-Ethynyl-1,3-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for its diverse biological activities and significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1,3-thiazolidine typically involves the reaction of ethynyl derivatives with thiazolidine precursors. One common method includes the condensation of 2-aminothiols with aliphatic aldehydes under physiological conditions, resulting in the formation of the thiazolidine ring . This reaction is efficient and does not require a catalyst, making it suitable for various applications .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions and green chemistry approaches to enhance yield, purity, and selectivity. Techniques such as nano-catalysis and click reactions are utilized to improve the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1,3-thiazolidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiazolidines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

2-Ethynyl-1,3-thiazolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science

Comparison with Similar Compounds

Uniqueness: 2-Ethynyl-1,3-thiazolidine is unique due to its ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials .

Properties

Molecular Formula

C5H7NS

Molecular Weight

113.18 g/mol

IUPAC Name

2-ethynyl-1,3-thiazolidine

InChI

InChI=1S/C5H7NS/c1-2-5-6-3-4-7-5/h1,5-6H,3-4H2

InChI Key

HHENCMLESHPGQL-UHFFFAOYSA-N

Canonical SMILES

C#CC1NCCS1

Origin of Product

United States

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